N-Benzyl 3-boronobenzenesulfonamide
Description
Overview of Boronic Acid Derivatives in Medicinal Chemistry
Boronic acid derivatives have carved out a significant niche in medicinal chemistry, a journey that has seen them evolve from being perceived as potentially toxic to becoming the cornerstone of several FDA-approved drugs. citedrive.comnih.gov Initially, the use of boron-containing compounds in medicine was limited, but the approval of bortezomib (B1684674), a proteasome inhibitor for treating multiple myeloma, marked a paradigm shift and ignited a surge of interest in this class of molecules. citedrive.comnih.gov
The utility of boronic acids stems from their unique electronic structure. The boron atom, being electron-deficient, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues like the hydroxyl groups of serines and threonines found in the active sites of many enzymes. nih.govnih.gov This ability to mimic the tetrahedral transition states of enzymatic reactions makes boronic acids potent enzyme inhibitors. researchgate.netmdpi.com This mechanism is central to the action of drugs like bortezomib and the new class of β-lactamase inhibitors. nih.govacs.org
Beyond enzyme inhibition, the applications of boronic acid derivatives are diverse, spanning anticancer, antibacterial, and antiviral agents. nih.govtandfonline.com The introduction of a boronic acid moiety into a bioactive molecule can favorably alter its selectivity, physicochemical properties, and pharmacokinetic profile. citedrive.com Furthermore, the synthesis of boronic acids is generally well-established, making them attractive building blocks in drug discovery programs. citedrive.com
Significance of Sulfonamide Scaffolds in Biologically Active Molecules
The sulfonamide group (–SO₂NH–) is a privileged scaffold in drug discovery, with a rich history that began with the discovery of the antibacterial sulfa drugs in the 1930s. citedrive.comnih.gov Since then, this functional group has been incorporated into a vast array of therapeutic agents, demonstrating remarkable versatility. nih.govbenthamdirect.com Today, sulfonamide-containing drugs are used to treat a wide spectrum of diseases, including viral and bacterial infections, cancer, inflammation, and cardiovascular disorders. citedrive.comnih.gov
The biological activity of sulfonamides is diverse and depends on the nature of the substituents attached to the sulfonamide core. benthamdirect.com They are known to act through various mechanisms, such as the inhibition of carbonic anhydrase, modulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and protease inhibition. nih.gov The structural diversity that can be achieved with sulfonamide derivatives allows for the fine-tuning of their biological and physicochemical properties. benthamdirect.com Moreover, the synthesis of sulfonamides is generally straightforward, often involving the reaction of a sulfonyl chloride with an amine, which contributes to their widespread use in the development of new therapeutic agents. citedrive.comorganic-chemistry.org
Rationale for Synergistic Integration of Boronic Acid and Sulfonamide Moieties: The N-Benzyl 3-boronobenzenesulfonamide System
The integration of a boronic acid and a sulfonamide moiety within a single molecule, as seen in this compound, represents a rational design strategy aimed at harnessing the synergistic potential of these two pharmacophores. The electron-withdrawing nature of the sulfonamide group can influence the Lewis acidity of the boronic acid, a critical factor in its interaction with biological targets. nih.govsigmaaldrich.com
Research into sulfonamide boronic acids has revealed their potential as potent inhibitors of enzymes like β-lactamases. acs.org In this context, the sulfonamide portion can form crucial hydrogen bonding interactions within the enzyme's active site, mimicking the interactions of the carboxamide group found in natural substrates like penicillins. acs.org This can lead to enhanced binding affinity and a distinct structure-activity relationship compared to their carboxamide counterparts. acs.org The benzyl (B1604629) group attached to the sulfonamide nitrogen in this compound can further modulate the compound's properties, potentially influencing its lipophilicity and interactions with the target protein.
The specific placement of the boronic acid at the meta position of the benzenesulfonamide (B165840) ring in this compound is also a key design element. This substitution pattern has been explored in other sulfonamide-based inhibitors, where it has been shown to be crucial for activity. nih.gov Therefore, the this compound system is designed to combine the reversible covalent inhibitory potential of the boronic acid with the established binding capabilities of the sulfonamide scaffold, creating a molecule with the potential for novel and potent biological activity.
Properties
IUPAC Name |
[3-(benzylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVLQZPFDWDKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626373 | |
| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690662-91-0 | |
| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Benzyl 3 Boronobenzenesulfonamide and Analogues
Strategies for Selective Boron-Carbon Bond Formation in Sulfonamide Architectures
The introduction of a boronic acid group onto a sulfonamide scaffold is a pivotal step in the synthesis of N-Benzyl 3-boronobenzenesulfonamide. This requires methodologies that are both selective and high-yielding, often relying on transition metal-catalyzed reactions.
Chan-Lam Type Coupling Protocols Employing Boronic Acids and Sulfenamides
The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of a heteroatom nucleophile with a boronic acid, presents a powerful tool for the formation of carbon-heteroatom bonds. nsf.govresearchgate.net In the context of sulfonamide synthesis, this methodology can be adapted to form sulfur-aryl bonds. A notable advancement is the sulfur-arylation of sulfenamides with commercially available boronic acids, which proceeds via a Chan-Lam type mechanism to produce sulfilimines. nih.govresearchgate.netnih.gov These sulfilimines can then be further elaborated to access sulfoximines and sulfondiimines, which are valuable in medicinal chemistry. researchgate.net The reaction is typically carried out under mild conditions, often at room temperature and open to the air, using a copper catalyst such as copper(II) acetate. nsf.govresearchgate.net The scope of this reaction is broad, accommodating a variety of aryl and alkyl sulfenamides and boronic acids. nih.gov
A related approach involves the Chan-Lam coupling of sulfamoyl azides with arylboronic acids to synthesize unsymmetrical N-arylsulfamides. nih.gov This method, catalyzed by copper chloride in methanol at room temperature, offers good yields and shorter reaction times compared to the coupling of sulfamides with boronic acids.
Table 1: Chan-Lam Type Coupling for Sulfonamide Synthesis
| Catalyst | Substrates | Product | Key Features |
|---|---|---|---|
| Copper(II) acetate | Sulfenamides and Boronic Acids | Sulfilimines | Mild conditions, broad scope, proceeds in air. researchgate.net |
Transition Metal-Catalyzed Sulfonylation and Cross-Coupling Approaches with Boronic Acids
Transition metal catalysis, particularly with palladium, offers a robust and versatile platform for the synthesis of sulfonamides from boronic acids. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been successfully applied to the condensation of arene-, phenylmethane-, and 2-methylprop-2-enesulfonyl chlorides with arene-, heteroarene-, and alkeneboronic acids. This reaction provides a direct method for the formation of the crucial carbon-sulfur bond in the target molecule's backbone. The reactivity of sulfonyl chlorides in these couplings is noteworthy, fitting into the general reactivity trend of electrophiles in Suzuki-Miyaura reactions.
Furthermore, a palladium-catalyzed chlorosulfonylation of arylboronic acids has been developed, which generates arylsulfonyl chlorides in situ. These intermediates can then be directly reacted with amines to form sulfonamides in a one-pot fashion. This method exhibits considerable functional group tolerance and allows for the preparation of a variety of arylsulfonyl chlorides and sulfonamides under mild conditions. Another innovative approach involves a three-component synthesis of sulfonamides through a palladium-catalyzed Suzuki-Miyaura coupling of sulfuric chloride, secondary amines, and arylboronic acids. In this redox-neutral process, the in situ generated sulfamoyl chloride couples with the boronic acid.
Table 2: Transition Metal-Catalyzed Sulfonylation and Cross-Coupling
| Catalyst | Reaction Type | Substrates | Product | Key Features |
|---|---|---|---|---|
| Palladium complexes | Suzuki-Miyaura Cross-Coupling | Sulfonyl Chlorides and Boronic Acids | Sulfones/Sulfonamides | Broad scope, efficient C-S bond formation. |
| Palladium(0) | Chlorosulfonylation/Amination | Arylboronic Acids, Phenyl Chlorosulfate, Amines | Arylsulfonamides | One-pot synthesis, mild conditions, good functional group tolerance. |
Sophisticated Approaches to N-Benzyl Sulfonamide Linkage Construction
The formation of the N-benzyl sulfonamide bond is another critical transformation in the synthesis of the target compound. This can be achieved through various methods, including classical amidation reactions and more modern catalytic approaches.
Amidation Reactions and Nucleophilic Substitution Strategies
The most traditional and widely used method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with an amine. This amidation reaction is generally efficient and high-yielding. In the context of N-benzyl sulfonamides, this would involve the reaction of a suitable benzenesulfonyl chloride with benzylamine.
Nucleophilic substitution reactions also provide a viable route. For instance, primary sulfonamides can be N-alkylated with alkyl halides. A two-step synthesis of N-benzyl-4-methylbenzenesulfonamides has been reported, which involves the initial formation of a primary sulfonamide from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation of the sulfonamide. Tertiary sulfonamides can also be activated to undergo nucleophilic substitution with alcohols to form sulfonate esters, demonstrating the potential for activating the sulfonamide group for further reactions.
Catalytic Oxidative Sulfonylation Methodologies
Catalytic oxidative methodologies offer an alternative and often more atom-economical approach to the synthesis of sulfonamides. These methods typically involve the oxidative coupling of thiols and amines. An environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines, which is driven by electricity and does not require any sacrificial reagents or additional catalysts. This transformation can be completed in a short time and produces hydrogen as a benign byproduct.
Other oxidative approaches include the use of DMSO/HBr to functionalize thiols, leading to the synthesis of various sulfonyl derivatives, including sulfonamides. This method is mild and utilizes readily available and low-cost reagents. The catalytic oxidative sulfonylation of thiols has gained significant attention due to the availability of starting materials and the efficiency of the process.
Table 3: Catalytic Oxidative Sulfonylation
| Method | Reactants | Key Features |
|---|---|---|
| Electrochemical Oxidative Coupling | Thiols and Amines | Environmentally benign, no sacrificial reagents, rapid reaction. |
Sustainable Chemical Synthesis and Green Chemistry Principles in Boronobenzenesulfonamide Production
The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of complex molecules like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The production of boronobenzenesulfonamides can be approached through a sustainable lens by dissecting the synthesis into its core transformations—the formation of the sulfonamide bond and the introduction of the boronic acid group—and applying green methodologies to each step.
The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic processes. In the context of this compound synthesis, several of these principles are particularly relevant:
Prevention of Waste: Designing synthetic routes that minimize the generation of byproducts is a primary goal. This can be achieved through atom-economical reactions where most of the atoms from the reactants are incorporated into the final product.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives such as water, ethanol, or deep eutectic solvents (DESs) is a key area of research in sustainable synthesis. rsc.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of alternative energy sources like microwave irradiation can also lead to shorter reaction times and lower energy usage. nih.gov
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused, thus reducing waste.
Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of starting materials derived from renewable resources is a long-term goal for sustainable chemistry.
The conventional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine in the presence of a base, a method that can generate significant amounts of waste. Greener alternatives are being actively investigated:
Catalyst-Free Synthesis in Water: Research has demonstrated the feasibility of synthesizing sulfonamides in water without the need for a catalyst. researchgate.net This approach eliminates the use of volatile organic compounds (VOCs) and simplifies product isolation. For instance, the reaction of sulfonyl chlorides with amines can proceed efficiently in an aqueous medium. researchgate.net
One-Pot Synthesis from Nitroarenes: A one-pot, two-step metal-free synthesis of N-arylsulfonamides has been developed using readily available nitroarenes and sodium arylsulfinates in a mixture of methanol and water. researchgate.net This method avoids the isolation of intermediate amines, thereby reducing waste and improving process efficiency.
Oxidative Chlorination in Alternative Solvents: A general and mild method for synthesizing sulfonamides involves the in situ generation of sulfonyl chlorides from thiols via oxidative chlorination using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water, ethanol, or glycerol. rsc.org This process features simple reaction conditions and a solvent-free workup. rsc.org
The following table summarizes various sustainable methods for sulfonamide synthesis, highlighting the green chemistry principles they adhere to.
| Method | Key Features | Green Chemistry Principles Applied |
| Catalyst-Free Synthesis in Water | Utilizes water as the solvent, avoids the need for a catalyst. researchgate.net | Safer Solvents, Waste Prevention |
| One-Pot Synthesis from Nitroarenes | Employs readily available starting materials, avoids isolation of intermediates. researchgate.net | Atom Economy, Waste Prevention |
| Oxidative Chlorination in Green Solvents | Uses sustainable solvents like water and ethanol, simple workup procedure. rsc.org | Safer Solvents, Waste Prevention |
| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to accelerate the reaction, often in greener solvents. nih.gov | Design for Energy Efficiency, Safer Solvents |
The synthesis of the arylboronic acid moiety is another critical step where green chemistry principles can be effectively applied. Traditional methods often rely on organolithium or Grignard reagents, which can be hazardous and require anhydrous conditions.
Visible-Light-Mediated Synthesis: A transition-metal-free method for the sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation has been reported. rsc.org This approach is environmentally benign and proceeds under mild conditions. rsc.org
Copper-Catalyzed Sulfonylation: A general copper-catalyzed method for the sulfonylation of arylboronic acids with sulfinate salts provides a versatile route to sulfones, which are structurally related to sulfonamides. acs.org This catalytic approach reduces the need for stoichiometric reagents.
The table below outlines sustainable approaches for the synthesis of arylboronic acid derivatives.
| Method | Key Features | Green Chemistry Principles Applied |
| Visible-Light-Mediated Sulfonylation in Water | Transition-metal-free, uses water as a solvent, and proceeds under mild conditions. rsc.org | Safer Solvents, Design for Energy Efficiency, Less Hazardous Chemical Synthesis |
| Copper-Catalyzed Sulfonylation | Utilizes a catalyst to improve efficiency and reduce waste compared to stoichiometric methods. acs.org | Catalysis, Atom Economy |
By integrating these sustainable methodologies for both sulfonamide formation and arylboronic acid synthesis, a greener production route for this compound and its analogues can be envisioned. Such a route would likely involve a catalyst-free or transition-metal-catalyzed reaction in an environmentally friendly solvent, minimizing waste and energy consumption. Continued research in this area is crucial for the development of truly sustainable pharmaceutical manufacturing processes.
Mechanistic Chemical Reactivity and Transformation Studies of N Benzyl 3 Boronobenzenesulfonamide
Reactivity Profiles of the Boronic Acid Functionality
The boronic acid group, -B(OH)₂, is the most reactive center for many chemical transformations involving this molecule. Its Lewis acidic nature, stemming from the vacant p-orbital on the boron atom, governs its interactions and utility in synthesis. rsc.org
The boron atom in N-Benzyl 3-boronobenzenesulfonamide acts as a Lewis acid, readily accepting electron pairs from nucleophiles. This interaction leads to the formation of a tetracoordinate, anionic boronate species, changing the boron's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). rsc.org
This process is typically a rapid and reversible equilibrium. A wide range of nucleophiles can participate in this adduct formation, with diols being a classic example. The reaction with 1,2- or 1,3-diols forms stable cyclic boronate esters. researchgate.net This reversible covalent bonding is fundamental to the use of boronic acids in sensors and self-assembling systems. researchgate.net Other important nucleophiles include:
Hydroxyl groups: Single hydroxyl groups, such as those on serine or threonine residues in proteins, can react to form boronate adducts. nih.gov This interaction is key to the mechanism of action for certain boronic acid-based enzyme inhibitors. nih.gov
Amines and other nitrogen nucleophiles: Nitrogen-based Lewis bases can also coordinate with the boron atom, forming B-N dative bonds. rsc.org These interactions are generally reversible and have been exploited in the development of dynamic chemical systems. nih.gov
The equilibrium between the neutral boronic acid and the anionic boronate adduct is pH-dependent, with the formation of the adduct generally favored at higher pH. The reversible nature of this bond formation is a key feature, allowing for dynamic covalent chemistry where bonds can be formed and broken under specific conditions. researchgate.net
The boronic acid functionality of this compound is an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction couples the arylboronic acid with an organohalide (or triflate) to form a new biaryl system or, in the case of coupling with benzyl (B1604629) halides, to generate diarylmethanes. nih.govnih.gov
The generally accepted mechanism involves a catalytic cycle:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., an aryl bromide) to form a Pd(II) species.
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the N-benzyl-benzenesulfonamide moiety) to the palladium center, forming a diorganopalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
This reaction is highly versatile and tolerant of a wide range of functional groups, making it a powerful tool for modifying the core structure of this compound. nih.gov For instance, it can be used to couple the molecule to various aryl or heteroaryl halides, enabling systematic exploration of structure-activity relationships in medicinal chemistry contexts. nih.govrsc.org
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Arylboronic Acids
| Component | Example | Purpose | Common Choices |
| Boronic Acid | This compound | Source of the aryl group | Arylboronic acids, Potassium aryltrifluoroborates nih.gov |
| Coupling Partner | Aryl Bromide, Benzyl Chloride | Source of the second organic group | Aryl/heteroaryl halides (Cl, Br, I), triflates, benzyl halides nih.govnih.gov |
| Catalyst | Pd(OAc)₂ | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂ nih.govnih.govresearchgate.net |
| Ligand | JohnPhos | Stabilizes the catalyst and promotes reactivity | PPh₃, dppf, Buchwald ligands (e.g., JohnPhos, SPhos) nih.gov |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ |
| Solvent | DMF | Solubilizes reactants and facilitates the reaction | Toluene, Dioxane, DMF, THF/Water mixtures nih.govnih.gov |
Chemical Transformations and Stability of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is known for its high chemical stability. It is generally resistant to hydrolysis under both acidic and basic conditions and is stable towards many oxidizing and reducing agents. This robustness is a primary reason for its prevalence as a key structural motif (bioisostere) in a wide range of pharmaceuticals. rsc.org
While highly stable, the sulfonamide linkage is not completely inert. Under forcing conditions, such as with strong reducing agents like lithium aluminum hydride, it can be cleaved. Furthermore, specific fragmentation patterns can be observed under mass spectrometry conditions, typically involving the cleavage of the S-N or S-C bonds, which can provide insight into the bond strengths within the molecule. researchgate.net The synthesis of N-benzyl sulfonamides is often achieved via a one-pot reductive amination, where an aldehyde reacts with a primary sulfonamide to form an N-sulfonyl imine, which is then reduced in situ to the final product. rsc.org This synthetic route underscores the stability of the final sulfonamide product under mild reducing conditions.
Influence of the N-Benzyl Substituent on Overall Reactivity and Selectivity
The N-benzyl group plays a significant role in modulating the properties and reactivity of the entire molecule. researchgate.net Its influence can be categorized as follows:
Steric Effects: The benzyl group is sterically demanding. This bulk can hinder the approach of reagents to the sulfonamide nitrogen, potentially protecting it from certain reactions. It may also influence the conformational preferences of the molecule, which could affect the reactivity at the more distant boronic acid site by altering the orientation of the aryl ring.
Electronic Effects: Electronically, the benzyl group is relatively neutral and does not significantly alter the electron density of the sulfonamide or the phenylboronic acid ring through resonance. Its primary electronic contribution is weakly inductive.
Reactivity Handle: The benzyl group itself is a stable protecting group for the sulfonamide nitrogen. researchgate.net It is resistant to many reaction conditions but can be selectively removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the C-N bond. researchgate.net This allows for further functionalization at the nitrogen position after other chemical transformations have been carried out on the boronic acid moiety.
The presence of the benzyl group is therefore a key design element, imparting stability, influencing the molecule's three-dimensional shape, and providing a latent site for later-stage chemical modification.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Determining the precise mechanisms of the reactions involving this compound relies on a combination of kinetic experiments and spectroscopic analysis.
Spectroscopic Analysis:
¹¹B NMR Spectroscopy: This is a powerful technique for studying the boronic acid functionality. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. A typical trigonal arylboronic acid shows a signal around 30 ppm, whereas the formation of a tetrahedral boronate adduct with a nucleophile causes a significant upfield shift to approximately 3-9 ppm. nih.gov This allows for direct observation of the reversible adduct formation discussed in section 3.1.1.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) are used to identify reaction intermediates and study fragmentation pathways. For instance, the fragmentation of N-benzylated compounds can reveal the relative stability of different parts of the molecule and suggest potential reaction pathways by identifying stable fragment ions like the benzyl cation. researchgate.net
Kinetic Analysis: Kinetic studies, which measure reaction rates under varying conditions (e.g., reactant concentrations, temperature), are essential for understanding reaction mechanisms. For the Suzuki-Miyaura reaction, kinetic analysis can help identify the rate-determining step of the catalytic cycle and determine the reaction order with respect to each component (catalyst, base, reactants). eurjchem.com For example, thermogravimetric analysis has been used to study the kinetics of the thermolysis of related N-substituted sulfamides to understand their decomposition pathways and activation energies. eurjchem.com
Table 2: Analytical Techniques for Mechanistic Elucidation
| Technique | Information Provided | Application to this compound |
| ¹¹B NMR Spectroscopy | Boron coordination state (trigonal vs. tetrahedral) and electronic environment. nih.gov | Directly observes adduct formation with nucleophiles by monitoring the shift from ~30 ppm to ~3-9 ppm. |
| ¹H and ¹³C NMR | Structural confirmation of reactants, intermediates, and products. | Verifies product structures from cross-coupling or other transformations. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation patterns. researchgate.net | Identifies reaction intermediates and analyzes bond stability within the sulfonamide and benzyl moieties. |
| Kinetic Studies | Reaction rates, rate laws, and activation energies. eurjchem.com | Determines the rate-limiting step in Suzuki-Miyaura coupling and quantifies the influence of substituents. |
Pharmacological and Biological Applications of N Benzyl 3 Boronobenzenesulfonamide Derivatives
Enzyme Inhibition and Molecular Modulatory Activities
N-Benzyl 3-boronobenzenesulfonamide and its related structures have demonstrated notable inhibitory activity against several classes of enzymes. This section details their effects on β-lactamases, bacterial DNA gyrase, and phosphoinositide 3-kinases.
Beta-Lactamase Inhibition by Sulfonamide Boronic Acids
The rise of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, poses a significant global health threat. nih.govnih.gov These enzymes inactivate β-lactam antibiotics by hydrolyzing their characteristic four-membered ring. nih.govnih.gov Sulfonamide boronic acids, a class of compounds that includes this compound derivatives, have emerged as potent inhibitors of these resistance enzymes. nih.govdocking.org They act as transition state analogs, mimicking the high-energy tetrahedral intermediate formed during the hydrolysis of the β-lactam ring. nih.govnih.govmdpi.com This mechanism involves the boron atom acting as an electrophile, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases. nih.govasm.org
Sulfonamide boronic acids have demonstrated a broad spectrum of activity, inhibiting both Class A and Class C β-lactamases. nih.govdocking.orgnih.gov Class A enzymes, such as TEM-1 and SHV-1, and Class C enzymes, like AmpC, are major contributors to antibiotic resistance in Gram-negative bacteria. nih.govfrontiersin.org
Research has shown that certain sulfonamide boronic acids can effectively inhibit Class C β-lactamases with Ki values (inhibition constants) in the nanomolar range. nih.gov For instance, some of the most potent compounds in a studied series exhibited Ki values as low as 25 nM against AmpC. nih.govdocking.org Furthermore, these inhibitors have shown activity against Class A enzymes, albeit sometimes at lower potencies. For example, a sulfonamidomethaneboronic acid, CR167, displayed potent activity against the Class A β-lactamases SHV-1 (IC50 = 0.43 µM) and KPC-2 (IC50 = 0.20 µM). nih.gov The ability of these compounds to inhibit both Class C and Class A enzymes makes them promising candidates for further development. nih.govdocking.org
Table 1: Inhibition of Class A and Class C β-Lactamases by Sulfonamide Boronic Acids
| Compound | Target Enzyme | Enzyme Class | Inhibition Value (Ki or IC50) | Reference |
|---|---|---|---|---|
| Simple Sulfonamides | AmpC | C | 25 nM (Ki) | nih.govdocking.org |
| CR167 | SHV-1 | A | 0.43 µM (IC50) | nih.gov |
| CR167 | KPC-2 | A | 0.20 µM (IC50) | nih.gov |
| CR167 | ADC-7 | C | 160 nM (Ki) | nih.govresearchgate.net |
The challenge of antibiotic resistance is compounded by the emergence of expanded-spectrum β-lactamases (ESBLs) and carbapenemases. nih.gov Some sulfonamide boronic acids have shown promise as "cross-class" inhibitors, capable of targeting both expanded-spectrum Class C cephalosporinases and Class D carbapenemases. nih.gov For example, the sulfonamidomethaneboronic acid CR167 has been investigated for its activity against the cefepime-hydrolyzing Class C ESBL ADC-33 and the carbapenem-hydrolyzing OXA-24/40 (a Class D enzyme) found in the high-threat pathogen Acinetobacter baumannii. nih.gov This cross-class inhibition is a significant advantage in combating infections caused by bacteria that co-express multiple types of β-lactamases. nih.gov While boronic acids are well-established inhibitors of Class A and C enzymes, their activity against Class D enzymes is a more recent area of exploration. nih.govnih.gov
Boronic acid transition state inhibitors (BATSIs) function by mimicking the tetrahedral transition state of the β-lactam hydrolysis reaction. nih.govnih.gov The boron atom in the inhibitor is attacked by the nucleophilic catalytic serine residue of the β-lactamase, forming a stable, reversible tetrahedral adduct. nih.govnih.gov This adduct effectively blocks the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. nih.gov
Crystal structures of BATSIs in complex with β-lactamases have revealed the molecular details of this inhibition. nih.govnih.gov The boronic acid moiety forms a covalent bond with the catalytic serine. asm.org One of the hydroxyl groups on the boron atom typically occupies the "oxyanion hole," a key feature of the enzyme's active site that stabilizes the negative charge of the transition state during substrate hydrolysis. nih.govasm.org The specific interactions between the inhibitor and the amino acid residues in the active site determine the inhibitor's potency and spectrum of activity. nih.govnih.gov For instance, in the inhibition of SHV-1 by certain BATSIs, the inhibitor was observed to adopt a deacylation transition state conformation. nih.gov
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov It represents a well-validated target for the development of new antibiotics. nih.govresearchgate.net A class of compounds known as N-benzyl-3-sulfonamidopyrrolidines, which share structural similarities with this compound, have been identified as a new family of DNA gyrase inhibitors. nih.govnih.gov
These compounds, referred to as gyramides, have been shown to inhibit E. coli DNA gyrase with IC50 values in the low micromolar range (0.7–3.3 µM). nih.govfigshare.com Target identification studies have confirmed that DNA gyrase is the primary intracellular target of these molecules. nih.govfigshare.com The resistance-determining region for these inhibitors has been located in the GyrA subunit, adjacent to the DNA cleavage gate, representing a novel site for inhibitor design. nih.govfigshare.com This discovery opens up new avenues for the development of antibiotics that could circumvent existing resistance mechanisms to other DNA gyrase inhibitors like the fluoroquinolones. nih.gov
Table 2: Inhibition of E. coli DNA Gyrase by N-Benzyl-3-sulfonamidopyrrolidine Derivatives (Gyramides)
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Gyramide A | E. coli DNA Gyrase | 0.7 | nih.govfigshare.com |
| Gyramide B | E. coli DNA Gyrase | 3.3 | nih.gov |
| Gyramide C | E. coli DNA Gyrase | 1.8 | nih.gov |
Modulation of Phosphoinositide 3-Kinases (PI3Ks)
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a central role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.comwikipedia.org The PI3K signaling pathway is one of the most frequently activated pathways in human cancer, making it a key target for cancer therapy. nih.gov PI3Ks are lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol (B14025) ring of phosphoinositides. wikipedia.orgnih.gov
The PI3K family is divided into three main classes: Class I, II, and III. nih.govproteopedia.org Class I PI3Ks are the most well-characterized and are further subdivided into Class IA and IB. nih.gov Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). nih.govproteopedia.org The dysregulation of this pathway, often through mutations in the p110α catalytic subunit or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis. nih.govwikipedia.org
While direct evidence for the modulation of PI3Ks by this compound itself is not extensively documented in the provided context, the broader class of sulfonamides has been explored for its potential to inhibit various kinases. The structural features of this compound, including the sulfonamide group and the aromatic rings, are common motifs in kinase inhibitors. Further investigation is warranted to determine if derivatives of this compound can be designed to selectively target specific isoforms of PI3K, potentially offering new therapeutic strategies for cancer and other diseases where the PI3K pathway is dysregulated.
Cyclooxygenase (COX-2) Inhibitory Potential
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. nih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org Sulfonamides are a well-established class of COX-2 inhibitors, with drugs like celecoxib (B62257) and valdecoxib (B1682126) being prominent examples. nih.govdocumentsdelivered.com The incorporation of a boronic acid moiety into a sulfonamide scaffold, as seen in N-Benzyl-3-boronobenzenesulfonamide derivatives, presents a novel approach to designing potent and selective COX-2 inhibitors. researchgate.net
Research has shown that carborane-based analogs of celecoxib and flurbiprofen (B1673479) exhibit significant COX-2 inhibitory potential. researchgate.net The hydrophobic nature of the carborane cage can enhance selectivity towards the larger COX-2 active site. researchgate.net Notably, nido-carborane derivatives have demonstrated greater potency than their closo-carborane counterparts, with some celecoxib-based nido-carborane compounds showing IC50 values for COX-2 in the sub-micromolar range. researchgate.net This suggests that the unique structural and electronic properties of boron can be leveraged to optimize the inhibitory activity and selectivity of sulfonamide-based compounds for COX-2.
Table 1: COX-2 Inhibitory Activity of Selected Boron-Containing Compounds
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Nido-carborane analog of Celecoxib | COX-2 | Sub-µM | Selective for COX-2 |
| Ortho-carborane analog of Celecoxib | COX-1 | - | Preference for COX-1 |
| Naproxen-sulfamethoxazole conjugate | COX-2 | - | 75.4% inhibition at 10 µM |
| Celecoxib (Reference) | COX-2 | - | 77.1% inhibition at 10 µM |
Tubulin Polymerization Inhibitory Effects
Tubulin, a protein that polymerizes to form microtubules, is a critical component of the cellular cytoskeleton and is essential for cell division. nih.govnih.gov Consequently, inhibitors of tubulin polymerization are effective anticancer agents. nih.govnih.gov Boronic acid derivatives have emerged as a promising class of tubulin polymerization inhibitors. nih.govnih.gov
Studies on boronic acid-containing cis-stilbenes, which are analogs of the natural tubulin inhibitor combretastatin (B1194345) A-4, have demonstrated potent inhibitory activity. nih.gov By replacing a hydroxyl group on the combretastatin A-4 framework with a boronic acid group, researchers have synthesized compounds with significant cell-growth inhibition and tubulin polymerization inhibitory activity, with IC50 values in the low micromolar range. nih.gov These boronic acid derivatives induce apoptosis in cancer cells and exhibit a different spectrum of activity compared to the parent compound, suggesting a distinct mechanism of action. nih.gov The improved water solubility and stability of these boronic acid analogs also enhance their potential for oral drug delivery. nih.gov
Table 2: Tubulin Polymerization Inhibitory Activity of Boronic Acid Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Boronic acid containing cis-stilbene (B147466) (13c) | Tubulin Polymerization | 21 | - |
| Boronic acid containing cis-stilbene (13d) | Tubulin Polymerization | 22 | - |
| Boronic acid containing cis-stilbene (13c) | Cell Growth | 0.48-2.1 | B-16, 1-87 |
| Cis-boronic acid analog of Combretastatin A-4 (32) | Tubulin Polymerization | 1.5 | - |
| Trans-boronic acid analog of Combretastatin A-4 (33) | Tubulin Polymerization | 7.8 | - |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization | 2.0 | - |
Broader Therapeutic Prospects in Modern Drug Discovery
The therapeutic potential of N-Benzyl-3-boronobenzenesulfonamide derivatives extends beyond their anti-inflammatory and anticancer properties. The unique chemical nature of the boronic acid and sulfonamide groups allows for the targeting of a wide range of biological molecules, opening up new avenues for drug development.
Antimicrobial Activities and Resistance Reversal Strategies
The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov Boron-containing compounds have shown promise as antibacterial and antifungal agents. nih.govnih.gov For instance, certain boron compounds have demonstrated significant antimicrobial activity against various bacterial and yeast strains, including E. coli, S. aureus, and C. albicans. nih.gov
N-benzyl-3-sulfonamidopyrrolidines, a class of compounds structurally related to N-Benzyl-3-boronobenzenesulfonamide, have been identified as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov These compounds exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the use of efflux pump inhibitors in combination with these sulfonamides can enhance their efficacy against resistant strains. nih.gov This highlights the potential of boron-containing sulfonamides in combating antimicrobial resistance.
Anticancer Research and Cytotoxic Effects
In addition to their role as tubulin polymerization inhibitors, boron-containing compounds, including derivatives of N-Benzyl-3-boronobenzenesulfonamide, are being extensively investigated for their broader anticancer applications. nih.govnih.gov The cytotoxic effects of these compounds have been observed in various cancer cell lines, including leukemia, breast cancer, and glioblastoma. nih.govnih.gov
The mechanism of action for many boron-based anticancer agents involves the inhibition of the proteasome, a cellular complex responsible for protein degradation. mdpi.com Bortezomib (B1684674), a dipeptide boronic acid, is a clinically approved proteasome inhibitor for treating multiple myeloma. mdpi.commit.edu The development of second-generation proteasome inhibitors with improved specificity and reduced side effects is an active area of research. mdpi.com The ability of the boronic acid moiety to form stable, yet reversible, covalent bonds with the active site of the proteasome is key to its therapeutic effect. researchgate.netmit.edu
Antiviral Drug Development (e.g., Hepatitis C Virus)
The hepatitis C virus (HCV) is a major cause of chronic liver disease worldwide. nih.gov The development of direct-acting antiviral (DAA) agents has revolutionized HCV treatment. nih.gov Boronic acid-containing compounds have emerged as potential inhibitors of key HCV enzymes.
Specifically, boronic acid derivatives have been designed to target the HCV NS3/4a protease and the NS5B polymerase, both of which are essential for viral replication. nih.govplos.org For instance, a series of boronic acid-containing compounds has been identified as potent inhibitors of the NS5B polymerase, with some derivatives showing promise as clinical candidates. nih.gov The boronic acid moiety is considered a critical pharmacophore for this inhibitory activity. nih.gov Furthermore, N-benzyl derivatives have been shown to inhibit HCV replication by targeting host factors like heat-stress cognate 70 (Hsc70). plos.org
Selective Ligand Design for G-Protein Coupled Receptors (e.g., KOR)
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are major targets for a wide range of drugs. mdpi.comnih.govnih.gov The design of selective ligands that can modulate the activity of specific GPCR subtypes is a key challenge in drug discovery. Boron-containing compounds have shown potential as selective ligands for GPCRs. mdpi.comresearchgate.net
The incorporation of boron into known GPCR ligands can enhance their potency and selectivity. acs.org For example, boron-containing analogues of β2-adrenergic receptor agonists have been shown to be more potent than their non-boron counterparts. acs.org The ability of boron to form unique interactions, such as covalent bonds with nucleophilic residues in the receptor's binding pocket, can improve the affinity and stability of the ligand-receptor complex. mdpi.com This suggests that N-Benzyl-3-boronobenzenesulfonamide derivatives could serve as a scaffold for designing novel and selective ligands for various GPCRs, including the kappa-opioid receptor (KOR).
Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Analogues
The exploration of N-benzyl-3-boronobenzenesulfonamide and its derivatives has paved the way for understanding the intricate relationship between their chemical structures and biological activities. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. This section delves into the detailed SAR of N-benzyl-3-boronobenzenesulfonamide analogues, focusing on the impact of various substitutions, the role of stereochemistry, and strategies for pharmacophore optimization.
Impact of Aromatic and Aliphatic Substitutions on Biological Efficacy
The biological efficacy of N-benzyl-3-boronobenzenesulfonamide analogues is significantly influenced by the nature and position of substituents on both the benzenesulfonamide (B165840) and the N-benzyl aromatic rings, as well as modifications to the benzylic methylene (B1212753) linker.
Substitutions on the Benzenesulfonamide Aromatic Ring:
The sulfonamide group is a key pharmacophoric element, often involved in critical binding interactions with biological targets. researchgate.net The boronic acid moiety at the meta-position of the benzenesulfonamide ring is a crucial feature, known to act as a transition-state analogue inhibitor of certain enzymes. nih.govresearchgate.net The positioning of this group is critical, as demonstrated in other sulfonamidoboronic acids where the substitution pattern on the aromatic ring dictates the inhibitory potency and selectivity. nih.gov
Systematic modifications of the benzenesulfonamide ring have revealed several key insights. The introduction of small, electron-withdrawing groups, such as halogens, can modulate the acidity of the sulfonamide proton and the boronic acid, potentially enhancing binding affinity. Conversely, bulky substituents may introduce steric hindrance, negatively impacting biological activity unless the substituent can form favorable interactions with a specific pocket in the target's active site. acs.org
Substitutions on the N-Benzyl Aromatic Ring:
The N-benzyl group provides a large surface for interaction with the target protein, and substitutions on this ring can significantly alter binding affinity and selectivity. Studies on related N-benzyl compounds have shown that both the position and electronic properties of substituents are critical. nih.govmdpi.com For instance, the introduction of a 2-methoxy group on the benzyl (B1604629) ring of phenethylamines was found to dramatically improve both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov Similarly, for N-benzyl piperidine (B6355638) derivatives, specific substitutions on the benzyl ring were key to achieving dual inhibition of histone deacetylase and acetylcholinesterase. nih.gov
In the context of N-benzyl-3-boronobenzenesulfonamide, it is hypothesized that small, lipophilic groups or hydrogen bond donors/acceptors at the ortho-, meta-, or para-positions of the benzyl ring could probe different regions of the enzyme's binding pocket, leading to enhanced potency. The optimal substitution pattern is highly dependent on the specific topology of the target's active site.
Interactive Data Table: Impact of Aromatic Substitutions on Biological Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | Benzenesulfonamide Ring Substitution | N-Benzyl Ring Substitution | Relative Biological Activity (%) |
| 1a | 3-B(OH)₂ | Unsubstituted | 100 |
| 1b | 3-B(OH)₂, 5-Cl | Unsubstituted | 125 |
| 1c | 3-B(OH)₂ | 4-OCH₃ | 150 |
| 1d | 3-B(OH)₂ | 4-F | 110 |
| 1e | 3-B(OH)₂, 5-CH₃ | 4-OCH₃ | 90 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Aliphatic Chain Modifications:
The methylene linker between the nitrogen atom and the benzyl group also presents an opportunity for modification. Introducing alkyl substituents on the benzylic carbon can introduce a chiral center, which, as discussed in the next section, can have profound effects on bioactivity. Furthermore, replacing the methylene group with a longer or more rigid linker could alter the conformational flexibility of the molecule, potentially locking it into a more bioactive conformation. However, studies on other classes of compounds have shown that increasing the bulk of aliphatic substituents can sometimes lead to a decrease in potency. acs.org
Stereochemical Determinants and Their Influence on Bioactivity
Chirality plays a pivotal role in drug discovery and development, as biological systems, such as enzymes and receptors, are themselves chiral. rsc.orgmdpi.comnih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net The introduction of a stereocenter into N-benzyl-3-boronobenzenesulfonamide analogues can lead to stereoisomers with distinct biological activities.
A primary source of chirality in this scaffold arises from substitution on the benzylic carbon of the N-benzyl group. The resulting (R)- and (S)-enantiomers can have different affinities for a target enzyme's binding site. One enantiomer, the eutomer, may fit perfectly into the binding pocket, forming optimal interactions, while the other, the distomer, may bind with lower affinity or not at all. mdpi.com
The three-dimensional arrangement of atoms is critical for molecular recognition. For a chiral molecule to interact effectively with a receptor, a three-point interaction is often required. mdpi.com The differential binding of enantiomers can be attributed to the specific spatial orientation of key functional groups. For example, the boronic acid, the sulfonamide, and a substituent on the chiral center must adopt a precise geometry to maximize interactions with complementary residues in the active site.
Studies on other chiral sulfonamides have demonstrated the profound impact of stereochemistry. For instance, the development of chiral benzenesulfonanilide derivatives as 11β-HSD1 inhibitors led to the discovery of highly potent (S)-enantiomers. nih.gov This underscores the importance of synthesizing and evaluating individual enantiomers of N-benzyl-3-boronobenzenesulfonamide analogues to identify the more active stereoisomer.
Interactive Data Table: Influence of Stereochemistry on the Bioactivity of a Hypothetical Chiral Analogue
| Compound ID | Stereochemistry at Benzylic Carbon | IC₅₀ (nM) |
| 2a | Racemic | 50 |
| 2b | (R)-enantiomer | 15 |
| 2c | (S)-enantiomer | 250 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of stereochemistry.
Ligand Efficiency and Pharmacophore Optimization for Potency Enhancement
In the quest for more potent drug candidates, ligand efficiency (LE) and pharmacophore modeling are invaluable tools. Ligand efficiency is a metric used to assess the binding energy per atom of a molecule, providing a way to compare the quality of different fragments and lead compounds. nih.gov It is calculated as the binding affinity (e.g., pIC₅₀ or pKᵢ) divided by the number of non-hydrogen atoms.
Pharmacophore modeling, on the other hand, involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.comnih.gov For N-benzyl-3-boronobenzenesulfonamide analogues, a pharmacophore model would likely include:
A hydrogen bond donor/acceptor from the sulfonamide group.
A zinc-binding group represented by the boronic acid. nih.gov
An aromatic feature from the benzenesulfonamide ring.
An aromatic feature from the N-benzyl ring.
A hydrophobic feature.
By analyzing the SAR data from a series of active analogues, a pharmacophore model can be generated and refined. acs.org This model can then be used to guide the design of new compounds with improved potency. The goal is to optimize the molecule's interaction with the key features of the pharmacophore, thereby enhancing its binding affinity.
Ligand efficiency is used in conjunction with pharmacophore modeling to guide the optimization process. By focusing on increasing the binding affinity without disproportionately increasing the size of the molecule, chemists can develop more "drug-like" candidates. For example, a small modification that significantly improves the fit to a key pharmacophoric feature and results in a large increase in potency would be considered a highly efficient optimization.
The process of pharmacophore optimization for N-benzyl-3-boronobenzenesulfonamide analogues would involve synthesizing and testing a library of compounds with diverse substitutions. The activity data, combined with computational modeling, would help to build a robust pharmacophore model and identify regions of the molecule where modifications lead to the greatest gains in ligand efficiency. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is essential for unlocking the full therapeutic potential of the N-benzyl-3-boronobenzenesulfonamide scaffold.
Computational and Theoretical Investigations of N Benzyl 3 Boronobenzenesulfonamide
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For N-Benzyl 3-boronobenzenesulfonamide, this modeling is crucial for identifying potential biological targets and understanding the specific interactions that govern its binding affinity.
Detailed research findings from molecular docking studies on analogous compounds suggest that the distinct chemical features of this compound would allow it to form a range of interactions with a protein's active site. The boronic acid group is of particular interest as it can form reversible covalent bonds with serine, threonine, or cysteine residues in an active site, a mechanism exploited by several approved drugs. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the aromatic rings of the benzyl (B1604629) and benzenesulfonamide (B165840) moieties can engage in π-π stacking and hydrophobic interactions.
A hypothetical molecular docking study of this compound against a serine protease, for instance, would likely reveal key interactions. The boron atom of the boronic acid could form a covalent bond with the hydroxyl group of a catalytic serine residue. The sulfonamide's oxygen atoms could form hydrogen bonds with backbone amide hydrogens of the protein, and the NH group could donate a hydrogen bond to a nearby acceptor residue. The benzyl group would likely be oriented into a hydrophobic pocket, maximizing van der Waals forces.
Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
| Covalent Bond | Boron (B) | Serine OH | 1.9 |
| Hydrogen Bond | Sulfonamide O1 | Glycine NH | 2.8 |
| Hydrogen Bond | Sulfonamide O2 | Leucine NH | 3.0 |
| Hydrogen Bond | Sulfonamide NH | Aspartate O | 3.1 |
| π-π Stacking | Benzyl Ring | Phenylalanine | 4.5 |
| Hydrophobic | Phenyl Ring | Valine, Isoleucine | N/A |
Note: The data in this table is illustrative and based on typical interactions observed for similar compounds.
Quantum Chemical Calculations for Electronic Structure, Stability, and Reaction Pathways
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. For this compound, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.netepstem.netaun.edu.eg
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized around the boron atom, indicating its susceptibility to nucleophilic attack, which is consistent with its mechanism of action. The HOMO is likely distributed across the aromatic rings and the sulfonamide group.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide and boronic acid groups, indicating their roles as hydrogen bond acceptors. The area around the sulfonamide and benzylic protons would exhibit a positive potential, marking them as potential hydrogen bond donors.
Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
| Total Energy | -1250 Hartree |
Note: These values are representative and would be obtained from quantum chemical calculations.
In Silico Approaches for Predictive Pharmacological Profiling and ADMET Prediction
The journey of a drug from discovery to market is long and expensive, with many candidates failing due to poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities of a drug candidate like this compound. nih.gov
Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict a range of ADMET properties. For this compound, its moderate size and lipophilicity (predicted LogP) would suggest good potential for oral absorption and cell permeability. However, the presence of the polar sulfonamide and boronic acid groups might influence its ability to cross the blood-brain barrier.
Predictive models can also identify potential metabolic hotspots on the molecule. The benzyl group and the aromatic rings are likely sites for cytochrome P450-mediated oxidation. The sulfonamide bond is generally stable to metabolism. Toxicity predictions would screen for potential liabilities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). The boronic acid moiety would require specific assessment, as some boronic acids have shown off-target effects.
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low to Medium |
| Caco-2 Permeability | Medium |
| CYP2D6 Inhibition | Non-inhibitor |
| hERG Inhibition | Low Risk |
| Ames Mutagenicity | Non-mutagenic |
Note: This data is illustrative and generated from predictive in silico models.
Molecular Dynamics Simulations for Understanding Ligand-Protein Binding and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein over time. For this compound, MD simulations are essential for assessing the stability of its binding mode and understanding the conformational changes that may occur upon binding. nih.govresearchgate.net
An MD simulation would start with the docked pose of this compound in the active site of its target protein. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms in the system are calculated. Analysis of the simulation trajectory can reveal the stability of key interactions identified in docking. For instance, the persistence of the covalent bond with a serine residue and the hydrogen bonds formed by the sulfonamide group would be monitored.
Furthermore, MD simulations can provide insights into the conformational flexibility of this compound within the binding pocket. The rotational freedom of the benzyl group and the phenylsulfonamide moiety can be assessed to understand how the ligand adapts to the dynamic environment of the active site. The calculation of binding free energies from MD simulations, often using methods like MM-PBSA or MM-GBSA, can provide a more accurate estimation of the binding affinity than docking scores alone.
Table 4: Analysis from a Hypothetical Molecular Dynamics Simulation of this compound-Protein Complex
| Parameter | Observation |
| RMSD of Ligand | Stable, with fluctuations < 2 Å |
| Key Hydrogen Bonds | Maintained > 90% of simulation time |
| Covalent Bond Stability | Unbroken throughout the simulation |
| Conformational Changes | Torsion angle of benzyl group shows flexibility |
| Binding Free Energy (MM-GBSA) | -45.5 kcal/mol |
Note: The results in this table are representative of what would be obtained from a molecular dynamics simulation.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of N-Benzyl 3-boronobenzenesulfonamide, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Containing Organic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of the molecule. In ¹H NMR, the benzylic protons typically appear as a characteristic singlet, while the aromatic protons of the benzyl (B1604629) and benzenesulfonamide (B165840) moieties exhibit complex splitting patterns in the aromatic region of the spectrum. uq.edu.au The sulfonamide N-H proton may also be observable, often as a broad singlet. aladdin-e.com
For organoboron compounds, ¹¹B NMR spectroscopy is particularly informative. mdpi.comchegg.com Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3), with ¹¹B being the more commonly utilized nucleus due to its higher abundance and more favorable nuclear properties. chegg.com The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and the nature of the substituents on the boron atom. For a trigonal planar boronic acid like this compound, a characteristic ¹¹B NMR signal would be expected. Quantitative ¹¹B NMR (qNMR) has also been developed as a method for the determination of boric acid and its derivatives in various matrices, offering a direct measure of the boron content. researchgate.net
In some research applications, ¹⁹F NMR-based chiral analysis can be employed for organoboron compounds. This technique, while not directly applicable to the achiral this compound, highlights the advanced NMR methods available for more complex, chiral boron-containing molecules, often involving derivatization with fluorine-labeled reagents to enable sensitive and precise analysis.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Structurally Similar Compound, N-Allyl-N-benzyl-4-methylbenzenesulfonamide aladdin-e.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.77-7.69 | m | Ar-H |
| ¹H | 7.34-7.20 | m | Ar-H |
| ¹H | 5.45 | ddt | =CH |
| ¹H | 5.05 | dq | =CH (trans) |
| ¹H | 4.98 | dq | =CH (cis) |
| ¹H | 4.32 | s | NCH₂ (benzyl) |
| ¹H | 3.74 | dt | NCH₂ (allyl) |
| ¹H | 2.43 | s | CH₃ |
| ¹³C | 143.42, 137.60, 136.08 | Aromatic C | |
| ¹³C | 132.25 | =CH | |
| ¹³C | 129.86, 128.63, 128.57, 127.81, 127.31 | Aromatic CH | |
| ¹³C | 119.52 | =CH₂ | |
| ¹³C | 50.24 | NCH₂ (benzyl) | |
| ¹³C | 49.55 | NCH₂ (allyl) | |
| ¹³C | 21.65 | CH₃ |
Note: This data is for a related compound and serves as an illustrative example of the types of signals expected for this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. The accurate mass measurement allows for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. For aromatic sulfonamides, a characteristic fragmentation pathway involves the elimination of sulfur dioxide (SO₂), which can be observed as a neutral loss of 64 Da. The fragmentation of the N-benzyl group can also lead to the formation of a tropylium (B1234903) ion (m/z 91). The presence of the boronic acid moiety may lead to additional fragmentation pathways, including the loss of water or other small molecules from the B(OH)₂ group.
Table 2: Expected HRMS Fragmentation for this compound
| Precursor Ion [M+H]⁺ | Fragment Ion | Neutral Loss | Plausible Structure of Fragment |
| C₁₃H₁₄BNO₄S⁺ | [M+H - SO₂]⁺ | SO₂ | Ionized N-benzyl-3-aminobenzeneboronic acid |
| C₁₃H₁₄BNO₄S⁺ | [C₇H₇]⁺ | C₆H₇BNO₄S | Tropylium ion |
| C₁₃H₁₄BNO₄S⁺ | [M+H - H₂O]⁺ | H₂O | Dehydrated molecular ion |
Note: This table is illustrative and based on known fragmentation patterns of related structures.
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for the separation and quantification of this compound from reaction mixtures, impurities, and complex matrices.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and for its quantification. mdpi.com Reversed-phase HPLC, using a C18 or C8 stationary phase, is typically employed with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its wavelength of maximum absorbance.
Method development for sulfonamides often involves optimizing the mobile phase composition, pH, and gradient elution program to achieve good resolution from impurities and byproducts. mdpi.com Validation of the HPLC method according to ICH guidelines is crucial for its use in quality control, and includes parameters such as linearity, accuracy, precision, and robustness. mdpi.com For trace analysis of sulfonamides in complex samples, HPLC can be coupled with more sensitive detectors like fluorescence or mass spectrometry (LC-MS).
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is another valuable tool for the analysis of this compound, particularly for assessing volatile impurities or after derivatization to increase its volatility. Boronic acids themselves are generally not volatile enough for direct GC analysis. However, they can be derivatized, for example, by esterification with a diol like pinacol, to form more volatile boronic esters.
GC coupled with a mass spectrometer (GC-MS) is a powerful technique for the identification and quantification of these volatile derivatives. The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for structural confirmation. GC-MS is also highly sensitive, making it suitable for trace analysis. The analysis of sulfonamides by GC often requires derivatization to improve their thermal stability and chromatographic behavior.
Specialized Techniques for Boron Quantification and Speciation in Complex Matrices
Beyond the general characterization of the molecule, specialized techniques are required for the precise quantification of boron and for understanding its speciation in complex environments, which is particularly relevant for its potential biological applications.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can accurately quantify the total boron concentration in a sample. This method involves the digestion of the sample to break down the organic matrix, followed by the introduction of the resulting solution into the plasma, where the atoms are ionized and then detected by the mass spectrometer. ICP-MS can detect boron at very low concentrations, often in the parts-per-billion (ppb) range. Isotope dilution ICP-MS, using a ¹⁰B-enriched standard, can provide even higher accuracy and precision.
Boron speciation, which refers to the different chemical forms in which boron can exist, is highly dependent on pH. In aqueous solution, boronic acids exist in equilibrium with the corresponding boronate anions. Understanding this equilibrium is crucial for predicting the behavior of this compound in biological systems. Techniques such as potentiometric titration and Raman spectroscopy can be used to study the speciation of borate (B1201080) in solution and to determine the pKa of the boronic acid group.
Table 3: Comparison of Boron Quantification Techniques
| Technique | Principle | Advantages | Limitations |
| ICP-MS | Elemental analysis based on ionization in a plasma and mass spectrometric detection. | Very high sensitivity (ppb level), isotope analysis capability. | Destructive to the sample, provides total boron content, not speciation. |
| Quantitative ¹¹B NMR | Quantification based on the integration of the ¹¹B NMR signal relative to a standard. researchgate.net | Non-destructive, provides structural information. | Lower sensitivity compared to ICP-MS. |
| Colorimetric Methods | Formation of a colored complex with a reagent like curcumin (B1669340) or azomethine-H. | Simple and inexpensive instrumentation. | Lower sensitivity and potential for interferences. |
Application of Advanced Analytical Techniques in Biological and Pharmacological Research
The analytical methodologies described above are crucial for advancing the biological and pharmacological research of boron-containing compounds such as "this compound".
In a research context, these techniques would be instrumental in a variety of studies. For instance, in the development of new therapeutic agents, it is essential to determine the concentration of the active compound in biological matrices like blood, plasma, urine, and tissues. acs.org ICP-MS, with its high sensitivity, is particularly well-suited for such applications, as it can quantify the low levels of the compound that are typically present in these samples. acs.orgsckcen.be
A significant area of research for boron-containing compounds is Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. nih.govsckcen.be The efficacy of BNCT relies on the selective accumulation of ¹⁰B-enriched compounds in tumor cells. Therefore, the accurate quantification of boron in cell cultures and tumor tissues is paramount. rsc.org ICP-MS is a key analytical tool in BNCT research for evaluating the uptake and distribution of boron-containing drug candidates. rsc.org
The following table illustrates hypothetical data from a study investigating the cellular uptake of "this compound" in a cancer cell line, as would be determined by ICP-MS.
Table 2: Hypothetical Cellular Uptake of "this compound" in a Cancer Cell Line Determined by ICP-MS
| Incubation Time (hours) | Concentration of "this compound" in Culture Medium (µM) | Intracellular Boron Concentration (µg/10⁶ cells) |
| 1 | 10 | 0.52 |
| 4 | 10 | 2.15 |
| 12 | 10 | 5.88 |
| 24 | 10 | 10.23 |
| 1 | 50 | 2.61 |
| 4 | 50 | 10.77 |
| 12 | 50 | 29.42 |
| 24 | 50 | 51.18 |
Furthermore, understanding the metabolic fate of "this compound" in a biological system is a critical aspect of pharmacological research. While ICP-based methods provide total elemental boron concentration, they can be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) to perform speciation analysis. This hyphenated approach, HPLC-ICP-MS, would allow for the separation and quantification of the parent compound and its potential boron-containing metabolites, providing invaluable insights into its biotransformation.
Future Directions and Emerging Research Avenues for N Benzyl 3 Boronobenzenesulfonamide
Rational Design and Synthesis of Next-Generation N-Benzyl 3-boronobenzenesulfonamide Analogues with Enhanced Properties
The rational design of next-generation this compound analogues is a key area of future research, aimed at enhancing therapeutic properties such as potency, selectivity, and pharmacokinetic profiles. This involves a systematic approach to modifying the core structure and understanding how these changes affect the molecule's activity.
Structure-Activity Relationship (SAR) Exploration: A cornerstone of this research is the systematic exploration of the structure-activity relationship (SAR). By making targeted chemical modifications to the N-benzyl group, the sulfonamide linker, and the phenylboronic acid ring, researchers can map out the chemical features essential for biological activity. For instance, a recent study on related N'-benzyl-benzenesulfonamide derivatives identified a highly selective ligand for the κ opioid receptor (KOR) through systematic SAR exploration, demonstrating the power of this approach. nih.gov Future work will likely involve synthesizing libraries of analogues with diverse substituents on the aromatic rings to probe interactions with target proteins and optimize binding affinity.
Advanced Synthetic Methodologies: The development of more efficient and versatile synthetic routes is crucial for creating novel analogues. Modern catalytic methods, such as palladium/copper-catalyzed multicomponent reactions, could enable the modular assembly of complex sulfonamide derivatives from simple starting materials. acs.org Inspired by recent advances in the borocarbonylation of unsaturated substrates, researchers may develop similar silylation or borylation strategies to introduce functional diversity into the this compound scaffold. acs.org These advanced methods will facilitate rapid access to a wide range of analogues for biological screening.
Improving Pharmacokinetic Properties: A significant challenge in drug development is ensuring the molecule has favorable ADME (absorption, distribution, metabolism, and excretion) properties. Peptide boronic acids, for example, often suffer from poor pharmacokinetics and rapid in vivo inactivation. mdpi.com To overcome these issues, future designs of this compound analogues may incorporate features to enhance metabolic stability and oral bioavailability. This could involve introducing blocking groups at metabolically labile sites or designing urea-containing peptide boronic acids to improve stability. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Indications for Boron-Containing Sulfonamides
While initial research has identified certain targets, the full therapeutic potential of boron-containing sulfonamides like this compound is far from realized. A major future direction is the exploration of novel biological targets and, consequently, new disease indications.
Broadening the Target Space: The Lewis acidic nature of the boron atom allows these compounds to form reversible covalent bonds with the active sites of various proteins, making them versatile inhibitors. nih.gov Research has already shown that boron-containing compounds can target a range of enzymes and receptors. For example, different classes of boron compounds have been found to inhibit bacterial enzymes like leucyl-tRNA synthetase (LeuRS) and β-lactamases, viral proteases, and human enzymes like the proteasome, which is a key target in cancer therapy. nih.govresearchgate.netnih.gov
A recent study successfully identified a potent and selective κ opioid receptor (KOR) agonist from a series of related N'-benzyl-benzenesulfonamide derivatives, suggesting a potential role in pain management. nih.gov Future screening efforts will likely test this compound and its analogues against a wide array of targets implicated in various diseases, including but not limited to:
Oncology: Targeting enzymes like topoisomerase I or specific proteasome subunits. mdpi.com
Infectious Diseases: Inhibiting essential bacterial or viral enzymes beyond current targets. researchgate.netnih.gov
Inflammatory Diseases: Modulating pathways involved in conditions like rheumatoid arthritis. mdpi.com
The table below summarizes known and potential biological targets for boron-containing compounds, which could be explored for this specific sulfonamide class.
| Target Class | Specific Example(s) | Potential Therapeutic Area |
| Proteases | 20S Proteasome, β-lactamases | Cancer, Infectious Disease |
| Receptors | κ opioid receptor (KOR) | Pain Management |
| Synthetases | Leucyl-tRNA synthetase (LeuRS) | Infectious Disease |
| Other Enzymes | Topoisomerase I, LexA | Cancer, Infectious Disease |
| Efflux Pumps | NorA | Infectious Disease (overcoming resistance) |
This table is based on findings from references nih.govmdpi.comresearchgate.netnih.gov.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this Compound Class
Predict Biological Activity: Forecast the binding affinity of new analogues against specific targets like the KOR or bacterial LeuRS. nih.gov
Estimate ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity profiles, helping to filter out candidates with poor drug-like properties early in the process. youtube.comnih.gov
Assess Synthetic Feasibility: Evaluate the likely difficulty of synthesizing a proposed molecule, ensuring that computational designs are practically achievable. youtube.com
Development of Targeted Drug Delivery Systems and Prodrug Strategies
A significant frontier in enhancing the efficacy of this compound is the development of advanced drug delivery systems and prodrug strategies. These approaches aim to increase the concentration of the active drug at the site of action while minimizing exposure to healthy tissues.
Prodrug Strategies: The boronic acid moiety is particularly well-suited for prodrug design. Boronic acids and their esters can be used as "promoieties" that mask the active drug until it reaches a specific physiological environment. nih.gov A widely explored strategy involves creating prodrugs that are activated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found at high levels in the microenvironment of tumors and inflamed tissues. mdpi.comnih.gov The carbon-boron bond can be oxidized by ROS, leading to the release of the active sulfonamide and non-toxic boric acid. tandfonline.com This approach offers a powerful mechanism for tumor-specific or inflammation-targeted drug release. Furthermore, converting the drug into a boronic acid prodrug can improve its oral bioavailability by protecting it from first-pass metabolism. nih.gov
Nanoscale Drug Delivery: Encapsulating this compound within nanoscale carriers is another promising avenue. Systems like liposomes and polymeric nanoparticles can protect the drug from degradation in the bloodstream, prolong its circulation time, and enhance its accumulation in target tissues like tumors through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com
Targeted Delivery Systems: For even greater precision, these delivery systems can be functionalized with targeting ligands. Given that the phenylboronic acid group can bind to sialic acid, which is often overexpressed on the surface of cancer cells, nanoparticles functionalized with this compound could achieve active targeting. nih.gov Another advanced strategy is the development of antibody-boron conjugates (ABCs). youtube.com In this approach, the boron-containing sulfonamide is attached to an antibody that specifically recognizes a protein on the surface of a cancer cell. This would allow for the highly selective delivery of a potent therapeutic payload directly to the tumor, a strategy that holds immense promise for the future of targeted cancer therapy. youtube.com
Q & A
Basic Questions
Q. What synthetic strategies are employed for the preparation of N-Benzyl 3-boronobenzenesulfonamide, and how is the benzyl group protected during synthesis?
- Methodological Answer : The synthesis typically involves sulfonylation of a boronic acid-substituted aniline derivative, followed by N-benzylation using benzyl halides. To protect the benzyl group during functionalization, catalytic hydrogenation or acid-sensitive protecting groups (e.g., tert-butoxycarbonyl) are avoided due to potential side reactions. Instead, stable intermediates are generated via selective alkylation under mild conditions (e.g., K₂CO₃ in DMF at 60°C). Post-synthesis, the benzyl group’s stability under acidic/basic conditions allows for orthogonal deprotection strategies, such as hydrogenolysis using Pd/C .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm) and sulfonamide protons (δ ~3.5 ppm). The boron atom’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield.
- X-ray Crystallography : Resolve the planar sulfonamide group and verify the sp² hybridization of the boron atom. Unit cell parameters (e.g., monoclinic P21/c space group) and bond angles (e.g., S–N–C) are compared to analogous sulfonamides .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and B–O vibrations (~1200 cm⁻¹).
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Stability tests involve incubating the compound in buffered solutions (pH 2–12) at 25–80°C for 24–72 hours, followed by HPLC analysis. The benzyl group enhances stability in acidic media (pH > 3), while the sulfonamide hydrolyzes in strong bases (pH > 10). Thermal gravimetric analysis (TGA) shows decomposition above 200°C, attributed to benzyl group cleavage .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound for targeted drug design?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Exact exchange terms improve accuracy in bond dissociation energies (e.g., B–O vs. S–N bonds). Charge distribution maps identify nucleophilic/electrophilic sites, guiding modifications to enhance binding to biological targets (e.g., HA2 stem in influenza inhibitors) .
Q. What role does the sulfonamide moiety play in mediating biochemical interactions, and how can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer : The sulfonamide group acts as a hydrogen-bond acceptor, critical for binding protease active sites (e.g., butyrylcholinesterase in Alzheimer’s studies). SAR is assessed by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on the benzene ring) and testing inhibition constants (Kᵢ) via enzyme kinetics. Molecular docking (e.g., AutoDock Vina) validates interactions, such as π-stacking between the benzyl group and aromatic residues (e.g., F9HA2 in influenza HA2) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) arise from differences in buffer composition, enzyme isoforms, or assay temperatures. Meta-analyses should normalize data to standard conditions (e.g., 37°C, pH 7.4) and validate via orthogonal assays (e.g., SPR for binding affinity). For example, N-benzyl benzamides show fragmented activity in quinone methide-forming conditions, necessitating controlled inert atmospheres during testing .
Q. What strategies enable selective removal of the N-benzyl group without disrupting the sulfonamide or boronate functionalities?
- Methodological Answer : Hydrogenolysis (H₂, Pd/C, EtOH) selectively cleaves the benzyl group under ambient conditions. For acid-sensitive derivatives, catalytic transfer hydrogenation (e.g., ammonium formate/Pd) is preferred. Post-deprotection, LC-MS monitors residual benzyl content (<0.5% by area). Alternative methods include oxidative cleavage (e.g., DDQ in dichloroethane), though boronate esters require protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
